molecular formula C26H28N4O3S B2954970 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 2034392-02-2

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2954970
CAS No.: 2034392-02-2
M. Wt: 476.6
InChI Key: MCPUPKVPRQQUSR-UHFFFAOYSA-N
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Description

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a compound that merges diverse chemical motifs, combining the benzoisoquinoline skeleton with a piperazine ring and a thiophene unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide can be achieved through a multi-step synthesis process. Key steps may include:

  • Condensation Reaction: : The synthesis often begins with the condensation of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-one with an appropriate alkylating agent.

  • Formation of Piperazine Derivative: : Incorporation of the piperazine ring typically occurs via nucleophilic substitution reactions.

  • Thienyl Substitution: : The thiophene moiety is introduced through further nucleophilic substitution, attaching it to an acetamide group.

Industrial Production Methods

Industrial-scale production would involve optimization of these synthetic steps for higher yield and purity, using controlled temperature, pH, and solvent systems. Common techniques might include:

  • Solvent Extraction: : For isolating intermediates and final products.

  • Chromatographic Purification: : To achieve desired purity levels.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The thiophene unit can be prone to oxidation.

  • Reduction: : The benzoisoquinoline core can undergo reductions.

  • Substitution: : The compound can participate in various substitution reactions, particularly at the piperazine and acetamide positions.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate for oxidation reactions.

  • Reducing Agents: : Like lithium aluminum hydride for reduction.

  • Nucleophiles: : For substitution reactions.

Major Products Formed

Major products would depend on the specific functional groups involved but often include:

  • N-alkylated derivatives: : From nucleophilic substitution.

  • Oxidized thiophenes: : From oxidation reactions.

Scientific Research Applications

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide finds usage in multiple fields:

  • Chemistry: : As a ligand in coordination chemistry.

  • Biology: : Potentially in studies involving enzyme inhibition.

  • Medicine: : Investigated for its potential as a pharmacologically active agent.

  • Industry: : Utilized in the development of specialized polymers or materials.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound’s mechanism of action is hypothesized to involve:

  • Enzyme Inhibition: : Due to the presence of bioactive moieties like piperazine and benzoisoquinoline.

  • Pathway Modulation: : Potentially affecting pathways related to oxidative stress or neurotransmitter regulation.

Comparison with Similar Compounds

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide can be compared to other structurally complex molecules:

  • Similar Compounds: : N-(2-(thiophen-2-yl)ethyl)-2-(4-(2-(isoquinolin-2(1H)-yl)ethyl)piperazin-1-yl)acetamide.

  • Uniqueness: : Its combination of a benzoisoquinoline core with a thiophene and a piperazine makes it unique, offering a multifaceted pharmacophore for potential drug design.

This synthesis highlights the remarkable potential of this compound, touching upon its versatile applications and significant structural attributes.

Properties

IUPAC Name

2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c31-23(27-10-9-20-6-3-17-34-20)18-29-13-11-28(12-14-29)15-16-30-25(32)21-7-1-4-19-5-2-8-22(24(19)21)26(30)33/h1-8,17H,9-16,18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPUPKVPRQQUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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